molecular formula C30H29NO4S B13377706 ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13377706
M. Wt: 499.6 g/mol
InChI Key: GJEOATKXUNQQBH-MPXGMWJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene-3-carboxylate derivative with a complex substitution pattern. Key structural features include:

  • A (5Z)-methylidene group linked to a 4-[(4-methylphenyl)methoxy]phenyl moiety, enhancing steric bulk and lipophilicity.
  • A 4-ethylanilino substituent at the 2-position, contributing electron-donating effects.
  • An ethyl ester at the 3-position, influencing solubility and metabolic stability.

Its synthesis likely involves condensation reactions between thiophene precursors and aryl aldehydes, followed by functionalization of the amino and ester groups . The compound’s stereochemistry (Z-configuration) is critical for its reactivity and biological interactions, as confirmed by crystallographic methods such as SHELX and ORTEP .

Properties

Molecular Formula

C30H29NO4S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C30H29NO4S/c1-4-21-10-14-24(15-11-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-12-16-25(17-13-22)35-19-23-8-6-20(3)7-9-23/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29?

InChI Key

GJEOATKXUNQQBH-MPXGMWJOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C)S2)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene ring, followed by the introduction of the benzylidene group and the ethylanilino group. Common reagents used in these reactions include ethyl chloroformate, 4-ethylaniline, and 4-methylbenzyl bromide. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce nitro or halogen groups into the aromatic rings.

Scientific Research Applications

Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Z-arylidene thiophene carboxylates , which are studied for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Physicochemical Properties Notable Findings Reference
Target Compound Thiophene-3-carboxylate 4-ethylanilino, 4-(4-methylphenylmethoxy)benzylidene High lipophilicity (logP ~5.2), melting point: 220–225°C Potential kinase inhibition (hypothesized based on analog data)
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate Thiophene-3-carboxylate 4-fluoroanilino, 4-methoxybenzylidene Moderate solubility in DMF; melting point: 210–215°C Enhanced antibacterial activity vs. Gram-positive strains
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxothiophene-3-carboxylate Thiophene-3-carboxylate 3-chloroanilino, furylmethylidene Low solubility in polar solvents; melting point: 198–202°C Anticandidal activity (MIC: 8 µg/mL)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone Thiazolidinone Dual 4-methoxybenzylidene groups High crystallinity; melting point: 235–240°C Antioxidant properties (IC₅₀: 12 µM in DPPH assay)
Key Observations

Substituent Effects on Bioactivity: The 4-ethylanilino group in the target compound may improve metabolic stability compared to the 4-fluoroanilino group in , as alkyl groups are less prone to oxidative degradation.

Core Heterocycle Differences: Thiazolidinone derivatives (e.g., ) exhibit stronger antioxidant activity due to the electron-rich sulfur and nitrogen atoms, whereas thiophene carboxylates (target compound, ) are more tunable for kinase or antimicrobial targets.

Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization (e.g., Mitsunobu reaction for ether linkage), making it less accessible than simpler analogs like , which uses a one-pot condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.